methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate
Overview
Description
Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate is a heterocyclic compound that features an imidazole ring substituted with phenyl groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate typically involves a multi-step process. One common method includes the condensation of benzil, an aldehyde, and ammonium acetate in the presence of glacial acetic acid. This reaction forms the imidazole ring with the desired substitutions . The product is then esterified to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the ester group.
Substitution: The phenyl groups and the ester moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the phenyl rings or the ester moiety.
Scientific Research Applications
Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s imidazole ring is a common motif in biologically active molecules, making it useful for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes and receptors, influencing biochemical pathways. The compound may act as an inhibitor or activator of specific molecular targets, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride: Used as a fluorescent labeling reagent.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives: Evaluated for antioxidant activity.
Uniqueness
Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ester group and phenyl substitutions make it versatile for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-27-23(26)19-14-12-18(13-15-19)22-24-20(16-8-4-2-5-9-16)21(25-22)17-10-6-3-7-11-17/h2-15H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQXSGZSESIUTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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